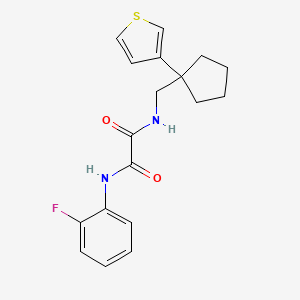

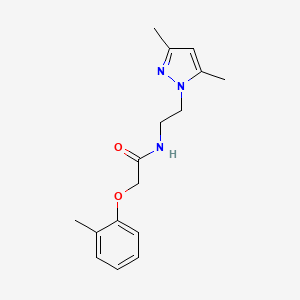

N1-(2-fluorophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

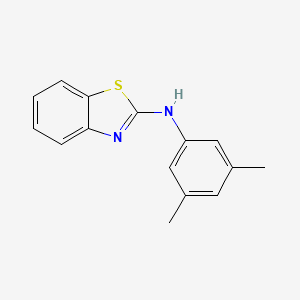

Thiophene derivatives, such as the thiophen-3-yl group in TAK-659, can be synthesized by heterocyclization of various substrates . Typical synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of TAK-659 includes a thiophen-3-yl group, a cyclopentyl group, and a 2-fluorophenyl group. These groups are connected by a N,N’-disubstituted oxalamide linker.Chemical Reactions Analysis

While specific chemical reactions involving TAK-659 are not detailed in the search results, thiophene derivatives in general can undergo a variety of chemical reactions . For instance, the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through Michael-type addition/oxidation/cyclization can produce tricyclic 2,3-disubstituted naphtho[2,1-b] thiophene-4,5-diones .Applications De Recherche Scientifique

Orexin Receptor Antagonism and Feeding Behavior

Research on compounds acting as orexin receptor antagonists, such as SB-649868, demonstrates significant insights into the modulation of feeding behavior and the potential treatment of binge eating disorders. These studies show that selective antagonism at orexin receptors can reduce compulsive food intake without affecting standard food pellet intake in animal models, suggesting a role in managing eating disorders with a compulsive component (Piccoli et al., 2012).

Synthetic Methodologies

The development of novel synthetic approaches for creating compounds with specific functional groups, as demonstrated in the study on acid-catalyzed rearrangement for the synthesis of oxalamides, highlights the importance of these methodologies in facilitating the exploration of new pharmaceuticals and materials. Such synthetic strategies allow for the efficient production of a wide variety of compounds, including those with potential therapeutic applications (Mamedov et al., 2016).

Copper-Catalyzed Coupling Reactions

The application of copper-catalyzed coupling reactions in the synthesis of (hetero)aryl chlorides and amides, including compounds that may share functional similarities with N1-(2-fluorophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide, underscores the importance of these reactions in constructing complex molecules for research and development in chemistry and pharmacology (De et al., 2017).

High-Performance Liquid Chromatography (HPLC) Applications

Studies on the determination of aliphatic thiols using fluorogenic pre-column derivatization reagents exemplify the utility of HPLC in analytical chemistry for the sensitive and selective detection of biologically relevant compounds. This analytical technique is crucial for the identification, quantification, and understanding of the role of thiols and other functional groups in biological systems and pharmaceutical compounds (Gatti et al., 1990).

Propriétés

IUPAC Name |

N'-(2-fluorophenyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O2S/c19-14-5-1-2-6-15(14)21-17(23)16(22)20-12-18(8-3-4-9-18)13-7-10-24-11-13/h1-2,5-7,10-11H,3-4,8-9,12H2,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUOEBUYJUCSMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C(=O)NC2=CC=CC=C2F)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-fluorophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydro-2H-chromen-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2737916.png)

![7-[(2E)-but-2-en-1-yl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2737924.png)

![3-(4-Chlorophenyl)-5-[(4-methoxyanilino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2737934.png)

![[4-[(5-Methyl-1,2-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2737935.png)

![3-benzyl-N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2737938.png)